tert-Butyl 2-isopropylhydrazinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-Butyl 2-isopropylhydrazinecarboxylate involves the reaction of tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate with a palladium catalyst on carbon with hydrogen gas in acetic acid and methanol. Another method involves the reaction of the compound with bromocresol green, sodium cyanoborohydride, and toluene-4-sulfonic acid in tetrahydrofuran at 20℃ .
Molecular Structure Analysis
The molecular structure of tert-Butyl 2-isopropylhydrazinecarboxylate contains a total of 29 bonds. There are 11 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), and 1 N hydrazine .
Physical And Chemical Properties Analysis
Tert-Butyl 2-isopropylhydrazinecarboxylate is a white to almost white crystal or powder . It has a molecular weight of 174.24 g/mol. The compound is stored in a refrigerator and shipped at room temperature .
Scientific Research Applications
Chemical Synthesis Processes : The compound tert-butyl 2-isopropylhydrazinecarboxylate has been utilized in the synthesis of fluorinated pyrazole-4-carboxylic acids. The synthesis involved the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides followed by a reaction with alkyl hydrazines, resulting in mixtures of isomeric pyrazoles. These pyrazoles were separated by column chromatography, leading to the target fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).
Functionalization and Coupling Reactions : The compound has been involved in the C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources. This process allowed for the efficient preparation of various quinoxaline-3-carbonyl compounds through oxidation coupling in metal- and base-free conditions. When tert-butyl carbazate was used as the coupling reagent, a decarboxylation product was obtained. This method proved to be efficient for gram-scale synthesis and functionalization of quinoxalin-2(1H)-ones via a free-radical pathway (Xie et al., 2019).
Insecticidal Applications : N-tert-butyl-N,N'-diacylhydrazines, including compounds related to tert-butyl 2-isopropylhydrazinecarboxylate, are known as nonsteroidal ecdysone agonists used as environmentally benign pest regulators. New derivatives of this compound containing 1,2,3-thiadiazole were synthesized and showed good insecticidal activities against specific pests. This indicated the potential of 1,2,3-thiadiazoles as active substructures to improve or maintain the activity of the diacylhydrazines, contributing to novel pesticide development (Wang et al., 2011).
Structural Studies and Molecular Docking : The compound has been used in the synthesis of (E)-t-butyl-2-((E)-2-methyl-3-phenylallylidene) hydrazine carboxylate and related compounds, which were identified as possible Mcl-1 antagonists. The molecular docking studies of these compounds against the Mcl-1 protein conferred binding free energy, indicating moderate binding efficiency. This highlights the compound's role in the development of potential therapeutic agents (Bhat et al., 2019).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(propan-2-ylamino)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-6(2)9-10-7(11)12-8(3,4)5/h6,9H,1-5H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAKAEDMCXRDPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459010 | |
Record name | tert-Butyl 2-isopropylhydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-isopropylhydrazinecarboxylate | |
CAS RN |
16689-35-3 | |
Record name | 1,1-Dimethylethyl 2-(1-methylethyl)hydrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16689-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-isopropylhydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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